molecular formula C11H12N4 B1204543 2,4-Diamino-5-benzylpyrimidine CAS No. 7319-45-1

2,4-Diamino-5-benzylpyrimidine

Cat. No. B1204543
CAS RN: 7319-45-1
M. Wt: 200.24 g/mol
InChI Key: XHPZVBGIPQQTQW-UHFFFAOYSA-N
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Description

“2,4-Diamino-5-benzylpyrimidine” is a chemical compound with the molecular formula C11H12N4 . It’s also known by other names such as “5-Benzyl-2,4-diaminopyrimidine” and "5-benzylpyrimidine-2,4-diamine" . The molecular weight of this compound is 200.24 g/mol .


Synthesis Analysis

The synthesis of 2,4-Diamino-5-benzylpyrimidines has been reported in several studies . For instance, one method involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols in acidic medium . Another approach uses phenolic Mannich bases plus pyrimidines containing at least two activating groups .


Molecular Structure Analysis

The molecular structure of “2,4-Diamino-5-benzylpyrimidine” includes a benzyl group attached to the 5-position of a pyrimidine ring, which itself contains two amino groups at the 2 and 4 positions . The exact mass and monoisotopic mass of the compound are both 200.106196400 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2,4-Diamino-5-benzylpyrimidine” have been studied, particularly in the context of its antibacterial properties . For example, electrophilic substitution of 2,4-diaminopyridine by 2,6-disubstituted -4-[(N,N-dimethylamino)methyl]phenols and by halogens (bromine and fluorine) produces 3-benzyl and 3-halo derivatives .


Physical And Chemical Properties Analysis

The compound “2,4-Diamino-5-benzylpyrimidine” has several computed properties . It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The compound also has 2 rotatable bonds. Its topological polar surface area is 77.8 Ų .

Scientific Research Applications

Anti-Tubercular Drug Development

5-Benzyl-2,4-diaminopyrimidine: has been utilized in the synthesis of derivatives aimed at combating tuberculosis (TB). These derivatives target the dihydrofolate reductase enzyme in Mycobacterium tuberculosis, which is a crucial component in the pathogen’s survival and replication. By designing compounds that can inhibit this enzyme, researchers aim to develop new anti-TB drugs with improved selectivity and efficacy .

Supramolecular Chemistry

This compound serves as a building block in the creation of novel salts with diverse supramolecular architectures. Through the synthesis of these salts, researchers can study the crystal structures and H-bonding patterns, which are fundamental for understanding the material’s properties and potential applications in pharmaceuticals .

Hair Loss Treatment

The 2,4-diaminopyrimidine group, to which 5-Benzyl-2,4-diaminopyrimidine belongs, is present in bioactive molecules like Minoxidil. These compounds are used in treatments to reduce hair shedding and increase hair mass and density, providing a significant application in dermatology and cosmetic science .

Future Directions

The future directions for “2,4-Diamino-5-benzylpyrimidine” could involve further exploration of its antibacterial properties and potential applications in medicine . Additionally, new synthetic routes and analogs of the compound could be developed to enhance its biological activity .

Mechanism of Action

Target of Action

The primary target of 5-Benzyl-2,4-diaminopyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins, making it an important drug target in anti-tuberculosis drug development .

Mode of Action

5-Benzyl-2,4-diaminopyrimidine interacts with its target by binding to the glycerol (GOL) binding site of mt-DHFR . This binding site is considered a useful target for improving the selectivity of drugs towards human dihydrofolate reductase (h-DHFR) . The compound’s interaction with its target leads to the inhibition of the enzyme, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .

Biochemical Pathways

The action of 5-Benzyl-2,4-diaminopyrimidine affects the folic acid pathway . By inhibiting mt-DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids. This disruption can lead to the arrest of cell growth and multiplication .

Pharmacokinetics

This suggests that the compound has been optimized for bioavailability, allowing it to cross the cell wall of Mycobacterium tuberculosis and exert its effects .

Result of Action

The inhibition of mt-DHFR by 5-Benzyl-2,4-diaminopyrimidine leads to the disruption of nucleic acid synthesis, thereby arresting the growth and multiplication of Mycobacterium tuberculosis . This results in potent anti-tubercular activity, as demonstrated in studies where the compound showed significant selectivity against vero cells .

properties

IUPAC Name

5-benzylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPZVBGIPQQTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223436
Record name 2,4-Diamino-5-benzylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-benzylpyrimidine

CAS RN

7319-45-1
Record name 2,4-Diamino-5-benzylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007319451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-5-benzylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of 2,4-diamino-5-benzylpyrimidines?

A1: 2,4-Diamino-5-benzylpyrimidines, including the well-known example trimethoprim, act as potent and selective inhibitors of dihydrofolate reductase (DHFR). [, , , , , ] DHFR is a crucial enzyme in the folic acid pathway, responsible for reducing dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of purines, thymidylate, and several amino acids. [, , , , , ] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell division, particularly in bacteria. [, , , , , ]

Q2: Are there any instances where 2,4-diamino-5-benzylpyrimidines exhibit dual modes of action?

A3: Yes, research has explored 4,4′-diaminodiphenyl sulfone substituted 2,4-diamino-5-benzylpyrimidines which demonstrate dual inhibitory activity against both bacterial dihydrofolate reductase (DHFR) and dihydropteroic acid synthase (SYN). [] This dual inhibition results in autosynergism within bacterial cells, similar to the effect observed when combining sulfonamides with trimethoprim. []

Q3: What is the core structure of 2,4-diamino-5-benzylpyrimidine?

A4: The core structure comprises a pyrimidine ring with amino groups at positions 2 and 4, and a benzyl group substituted at position 5. [, , , , , ] This basic scaffold provides a platform for introducing diverse substituents to modulate the compound's pharmacological properties.

Q4: How does the molecular weight of 2,4-diamino-5-benzylpyrimidine derivatives influence their activity?

A5: Molecular weight can significantly impact a compound's pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME). [, , , ] While specific molecular weight ranges for optimal activity are not explicitly stated in the provided research, it's evident that modifications to the benzyl ring, particularly the introduction of alkyl or alkoxy groups, can alter lipophilicity and subsequently affect activity. [, , , ]

Q5: How has molecular modeling contributed to understanding the activity of 2,4-diamino-5-benzylpyrimidines?

A6: Molecular modeling studies have been instrumental in elucidating the binding interactions between these compounds and DHFR, particularly from E. coli and chicken liver. [, , , , ] By simulating the enzyme's active site and docking different analogs, researchers have identified key structural features influencing binding affinity and selectivity. [, , , , ] For example, studies revealed that the hydrophobic pocket in vertebrate DHFR is more spacious compared to bacterial DHFR, impacting the binding of bulkier analogs. [, , ]

Q6: How do substituents on the benzyl ring influence the activity of 2,4-diamino-5-benzylpyrimidines?

A7: Substitutions on the benzyl ring significantly impact the compound's interaction with DHFR and consequently its activity and selectivity. [, , , , ] Studies have shown that:

  • 3,5-Dialkyl-4-hydroxy derivatives exhibit improved in vitro activity against Neisseria gonorrhoeae compared to trimethoprim. [] This suggests a preference for lipophilic groups at these positions for targeting this specific pathogen.
  • Introducing basic substituents, particularly at the 2-position of a quinolylmethyl group, can enhance specificity towards bacterial DHFR. [] This highlights the importance of electrostatic interactions in achieving selectivity.

Q7: Does the stereochemistry of 2,4-diamino-5-benzylpyrimidines play a role in their activity?

A8: Yes, research on conformationally restricted analogs, such as 2,3-dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes, reveals the importance of stereochemistry for optimal activity. [] The S-isomer of a specific dihydroindene derivative displayed a binding conformation to E. coli DHFR similar to trimethoprim, while other isomers did not, highlighting the significance of three-dimensional shape for target interaction. []

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